Capsiconiate

Overview

Description

- Capsiconiate is an organic compound that is typically found as a white to pale yellow crystalline solid.

- It has a pungent odor and exhibits certain solubility, dissolving in various organic solvents.

- This compound is isolated from the fruits of the pepper plant (Capsicum baccatum L. var. praetermissum).

Preparation Methods

- Capsiconiate is commonly extracted from chili peppers.

- Specific extraction and purification methods are employed to obtain this compound.

Chemical Reactions Analysis

- Capsiconiate is a TRPV1 agonist (EC50 = 3.2 μM). TRPV1 (transient receptor potential vanilloid type 1) is a non-selective cation channel that allows calcium ions to pass through.

- It activates TRPV1, which plays a role in various physiological activities associated with capsaicin (the compound responsible for chili pepper heat).

- In vitro studies show that this compound’s agonist activity for TRPV1 is weaker than that of capsaicin or capsiate. it is comparable to other naturally occurring compounds like gingerol, piperine, and capsaicinol .

Scientific Research Applications

- Capsiconiate’s potential applications include:

Pain Research: Due to its TRPV1 agonist activity, it may be relevant in pain-related studies.

Inflammation Studies: Investigating its effects on inflammation pathways.

Epilepsy Research: Exploring its impact on seizure-related mechanisms.

Mechanism of Action

- Capsiconiate exerts its effects by activating TRPV1 channels.

- Molecular targets and signaling pathways involved in its action need further investigation.

Comparison with Similar Compounds

- Capsiconiate’s uniqueness lies in its specific structure and TRPV1 agonist activity.

- Similar compounds include capsaicin, gingerol, piperine, and capsaicinol.

Biological Activity

Capsiconiate, a compound derived from the Capsicum genus, particularly from chili peppers, has garnered attention for its diverse biological activities. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a capsaicinoid, chemically related to capsaicin, known for its pungent flavor and various health benefits. The molecular structure of this compound contributes to its biological activity, influencing its interaction with biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It helps in reducing oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defense mechanisms. Studies have shown that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.

| Study Reference | Findings |

|---|---|

| This compound reduced oxidative stress markers in vitro. | |

| Enhanced antioxidant enzyme activity in animal models. |

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable, as it modulates various inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Mechanism : this compound inhibits the NF-kB pathway, which is crucial in the inflammatory response.

- Case Study : In a study involving mice with induced colitis, this compound treatment resulted in decreased inflammation markers and improved gut health .

3. Anticancer Properties

Research indicates that this compound may have potential anticancer effects. It induces apoptosis in cancer cells through mitochondrial pathways and ROS generation.

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Skin Cancer | Induces apoptosis via mitochondrial dysfunction | |

| Colon Cancer | Suppresses tumor growth by inhibiting cell proliferation |

4. Cardioprotective Effects

This compound has been linked to cardiovascular health benefits. It promotes vasodilation and improves endothelial function, potentially lowering the risk of atherosclerosis.

- Study Findings : In vitro studies demonstrated that this compound enhances nitric oxide production, leading to improved blood flow .

5. Metabolic Regulation

This compound influences metabolic processes, including lipid metabolism and energy expenditure. It has been shown to enhance fat oxidation and may play a role in weight management.

- Clinical Trials : A randomized controlled trial indicated that participants consuming this compound experienced increased energy expenditure and fat oxidation compared to controls .

Research Findings

Recent studies have utilized advanced techniques such as mass spectrometry (MS) to analyze the metabolic pathways influenced by this compound. These studies reveal that this compound interacts with various biological targets, enhancing our understanding of its multifaceted roles in health.

Properties

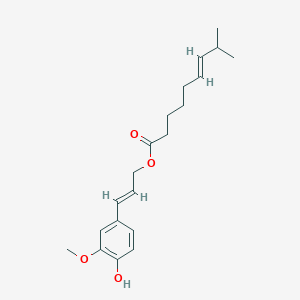

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWSMOFWZCBFSU-OAMUUVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does capsiconiate exhibit anti-invasive activity against lung adenocarcinoma cells like its counterparts, capsaicin and capsiate?

A1: Unlike capsaicin and capsiate, current research suggests that this compound does not demonstrate anti-invasive activity against lung adenocarcinoma cells. Studies utilizing Boyden chamber assays and spherical invasion assays found that this compound did not suppress the invasion of three different human lung adenocarcinoma cell lines. [, , , , , ]

Q2: Has this compound been shown to have any effect on the metastasis of non-small cell lung cancer (NSCLC)?

A2: The provided research articles focus primarily on capsaicin and capsiate, with limited investigation into the anti-metastatic properties of this compound. Therefore, we cannot definitively conclude whether this compound influences NSCLC metastasis based on the available data. [, , , , , ]

Q3: What is the structural difference between capsaicin, capsiate, and this compound?

A3: While the provided research papers highlight the structural similarities between these compounds, they do not provide detailed structural information for this compound. Further research is necessary to elucidate the precise structural distinctions between these three compounds. [, , , , , ]

Q4: Are there any ongoing studies exploring potential applications of this compound in other disease models or biological systems?

A4: The provided research articles primarily focus on the anti-cancer properties of capsaicin and capsiate in the context of lung cancer. Currently, there is no mention of investigations into other potential applications of this compound within these studies. [, , , , , ]

Q5: Despite its lack of anti-invasive activity in the presented studies, could this compound potentially serve as a starting point for developing novel compounds with therapeutic benefits?

A5: Although this compound did not show anti-invasive activity in the specific cell lines tested, further research is needed to fully understand its potential. Investigating its properties in other biological contexts and exploring potential structural modifications could reveal undiscovered therapeutic applications. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.